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molecular formula C15H22O3 B075645 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS No. 1421-49-4

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Cat. No. B075645
M. Wt: 250.33 g/mol
InChI Key: YEXOWHQZWLCHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06392090B1

Procedure details

In a 200 ml four-necked flask were placed 49.53 g (0.240 mol) of 2,6-di-tert-butylphenol (hereinafter abbreviated to “2,6-DBP”), 2.05 g (0.018 mol) of DMi and 40 g of xylene, and the solution was heated until reflux begun. Afterward, azeotropic dehydration was carried out, while 4.41 g (0.054 mol) of a 49 wt % aqueous NaOH solution was added dropwise over 5 hours. Next, 20 g of xylene was added dropwise, and the solution was allowed to mature under the reflux for 2 hours. It was confirmed that a stoichiometric amount of water was distilled. The reaction solution was put in a 300 ml autoclave, heated up to 160° C., and then allowed to absorb a carbon dioxide gas at 6 kg/cm2G, followed by maturation at the same temperature for 5 hours. In this case, a conversion was 90.0%/NaOH. The reaction solution was slowly cooled to 70° C., and then crystallized at 70° C. for 2 hours. The reaction solution was filtered at the same temperature, and then washed three times with 20 g of xylene to obtain wet sodium 3,5-ditert-butyl-4-hydroxybenzoate. According to analysis, the recovery yield of sodium 3,5-di-tert-butyl-4-hydroxybenzoate was 88.4%/NaOH, and any DMi was not detected. It was confirmed that DMi was completely recovered in a filtrate and a wash liquid in the steps of the heating, the filtration and the washing. The wet product was dissolved in 54 g of water at 60° C., and an extraction operation was carried out twice with 18 g of xylene to obtain an aqueous layer. Xylene dissolved in this aqueous layer was distilled off under reduced pressure, and the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours to crystallize. The resulting precipitate was filtered, and then washed three times with 12 g of water. Next, wet 3,5-di-tert-butyl-4-hydroxybenzoic acid was taken out, and then dried to obtain 12.0 g of 3,5-di-tert-butyl-4-hydroxybenzoic acid, and a purity was 99.9% or more and a total recovery yield in terms of pure product from the raw material was 88.0%/NaOH.
Name
sodium 3,5-di-tert-butyl-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([O-:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].[Na+].[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([OH:10])=[O:9])([CH3:4])([CH3:3])[CH3:2] |f:0.1,2.3|

Inputs

Step One
Name
sodium 3,5-di-tert-butyl-4-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)[O-])C=C(C1O)C(C)(C)C.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was completely recovered in a filtrate
FILTRATION
Type
FILTRATION
Details
a wash liquid in the steps of the heating, the filtration
DISSOLUTION
Type
DISSOLUTION
Details
The wet product was dissolved in 54 g of water at 60° C.
CUSTOM
Type
CUSTOM
Details
to obtain an aqueous layer
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed three times with 12 g of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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